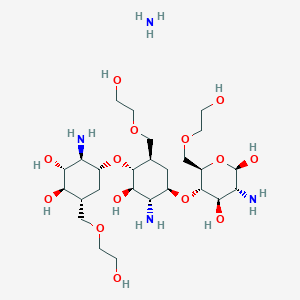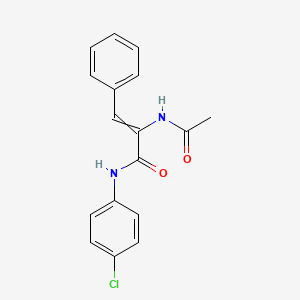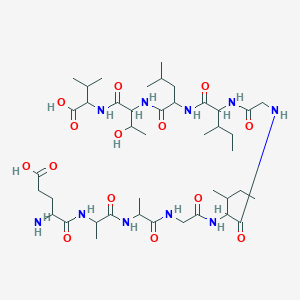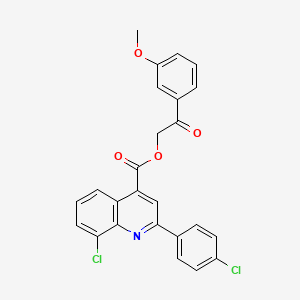![molecular formula C23H22I2O5 B12461178 5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12461178.png)
5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes benzyloxy, diiodobenzylidene, tert-butyl, and dioxane-dione groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the diiodobenzylidene group: This step involves the iodination of a benzylidene precursor using iodine and a suitable oxidizing agent.
Formation of the dioxane-dione ring: This is typically achieved through a cyclization reaction involving a dicarbonyl compound and a suitable nucleophile under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The diiodobenzylidene group can be reduced to form a dihydro derivative.
Substitution: The iodine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines (NH2R) and thiols (RSH).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving iodine.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The diiodobenzylidene group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
5-[4-(Benzyloxy)-3-chlorobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure but with a chlorine atom instead of iodine.
5-(4-(Benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione: Contains a benzyloxy group and a different core structure.
Uniqueness
5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is unique due to the presence of both benzyloxy and diiodobenzylidene groups, which confer distinct chemical and biological properties. The combination of these groups in a single molecule allows for versatile applications and interactions with various molecular targets.
Propiedades
Fórmula molecular |
C23H22I2O5 |
|---|---|
Peso molecular |
632.2 g/mol |
Nombre IUPAC |
2-tert-butyl-5-[(3,5-diiodo-4-phenylmethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C23H22I2O5/c1-22(2,3)23(4)29-20(26)16(21(27)30-23)10-15-11-17(24)19(18(25)12-15)28-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Clave InChI |
ONLPPVHVFDNXPB-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=O)C(=CC2=CC(=C(C(=C2)I)OCC3=CC=CC=C3)I)C(=O)O1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![butyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12461111.png)

![N-benzyl-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12461128.png)
![Ethyl 4-{[1-(4-chlorobenzyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12461129.png)
![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(3-bromobenzyl)acetamide](/img/structure/B12461131.png)
![1-(4-bromobenzyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B12461134.png)


![4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12461144.png)


![2-[(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B12461162.png)
